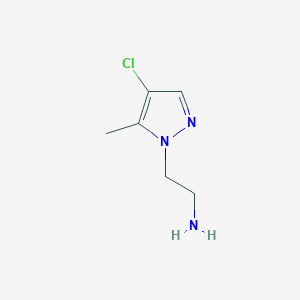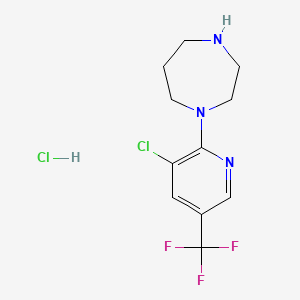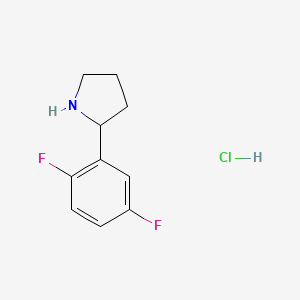![molecular formula C9H18Cl2N4 B3089688 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride CAS No. 1197228-13-9](/img/structure/B3089688.png)
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride
Descripción general
Descripción
This compound is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound is a powder form .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a piperazine ring via a methylene bridge . The InChI code for this compound is1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)7-8-5-10-11-6-8;;;/h5-6,9H,1-4,7H2,(H,10,11);3*1H . Physical And Chemical Properties Analysis
The compound is a powder form . It has a molecular weight of 275.61 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Efficacy
Research has demonstrated the synthesis of various compounds structurally related to 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride, highlighting their potential in antibacterial and antifungal applications. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. These compounds have also displayed significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and have been identified as potential MurB enzyme inhibitors, suggesting a novel approach to combating bacterial resistance (Mekky & Sanad, 2020).
Anticancer Potential
Furthermore, the synthesis of piperazine and triazolo-pyrazine derivatives has been explored, with some compounds showing promising antimicrobial activities. This line of research indicates the potential for developing new antimicrobial agents based on the structural motif of this compound (Patil et al., 2021). Additionally, the synthesis and pharmacological evaluation of certain derivatives have indicated potential antidepressant and antianxiety activities, further expanding the therapeutic applications of compounds related to this compound (Kumar et al., 2017).
Pharmacokinetic Modifications
Studies on piperazine-containing compounds have also focused on improving their pharmacokinetic properties, such as preventing rapid metabolism, which is critical for enhancing their efficacy and bioavailability. Research into strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing compounds has provided insights into how structural modifications can influence the metabolic stability of these compounds, potentially leading to the development of more effective therapeutic agents (Rawal et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with theColony Stimulating Factor-1 Receptor (CSF-1R) and Nicotinamide Phosphoribosyltransferase (NAMPT) . CSF-1R is a cell surface receptor that plays a crucial role in survival, proliferation, and differentiation of mononuclear phagocytes. NAMPT is an enzyme involved in the salvage pathway of NAD+ biosynthesis.
Mode of Action
It’s known that the modulation of lipophilicity can resolve issues related toCYP direct inhibition (DI) . This suggests that the compound might interact with its targets by modulating lipophilicity, which could influence its binding affinity and selectivity.
Pharmacokinetics
The modulation of lipophilicity mentioned earlier could potentially influence the compound’s absorption and distribution in the body.
Propiedades
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-12-7-9(6-11-12)8-13-4-2-10-3-5-13;;/h6-7,10H,2-5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBAKHZTBBVASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



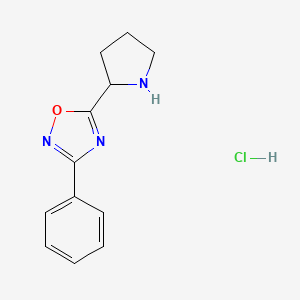
![Octahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3089609.png)

![Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B3089622.png)
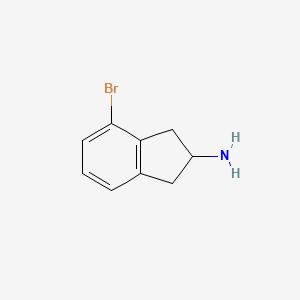
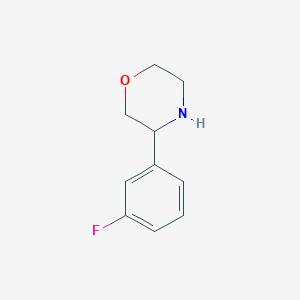
![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)
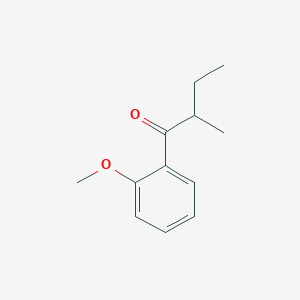
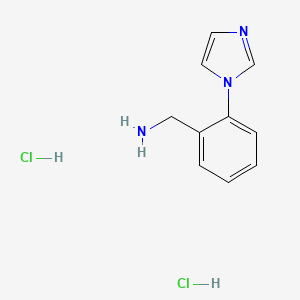
![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)

